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Trimethylgermanium iodide

Cat. No.: B085772
CAS No.: 1066-38-2
M. Wt: 244.64 g/mol
InChI Key: KFLWSIOBXYVXBS-UHFFFAOYSA-N
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Description

Significance of Organogermanium Chemistry in Contemporary Research

Organogermanium chemistry, the study of chemical compounds containing a carbon-germanium bond, is a field of significant interest in modern research. wikipedia.org Historically, the reactivity of organogermanium compounds, or organogermanes, is considered to be intermediate between that of organosilicon and organotin compounds. wikipedia.org This unique positioning in Group 14 of the periodic table imparts properties that make them valuable in diverse scientific areas. wikipedia.org The chemistry of germanium has garnered considerable attention for its applications in materials science, catalysis, and medicine. paperpublications.orgontosight.ai

In materials science, organogermanium compounds are investigated for the development of novel materials, including semiconductors and optoelectronic devices. ontosight.ai Their unique electronic and optical properties, such as germanium's inherent semiconducting nature, are actively explored. ontosight.aismolecule.com Furthermore, organogermanium precursors are used in techniques like chemical vapor deposition (CVD) to create thin films containing germanium. In the realm of medicine and biochemistry, certain organogermanium compounds have been noted for their low mammalian toxicity and potential activity against specific bacteria, making them subjects of interest as chemotherapeutic agents. paperpublications.orgscispace.com The potential for creating new biologically active materials for medical technologies continues to drive research in this area. paperpublications.orgresearchgate.net

Overview of Organogermanium Halide Compounds

Organogermanium halides are a cornerstone of organogermanium chemistry, serving as fundamental building blocks for the synthesis of more complex derivatives. thieme-connect.de These compounds typically feature a tetrahedral germanium atom bonded to one or more organic groups (R) and one or more halogen atoms (X), conforming to the general formula R₄₋ₙGeXₙ. wikipedia.org The carbon-germanium bond is generally stable in air. wikipedia.org

The synthesis of these halides is a critical starting point for broader explorations in the field. A prevalent method for preparing tetravalent organogermanium compounds is through the alkylation of germanium halides, such as germanium tetrachloride (GeCl₄), using organolithium or Grignard reagents. wikipedia.org Another established route is the direct reaction between elemental germanium and hydrocarbon halides, often in the presence of a catalyst like copper. lookchem.com This direct synthesis can yield various organogermanium halides depending on the reaction conditions. lookchem.com Additionally, halide exchange reactions provide a pathway to different halogen derivatives; for example, fluoro(trimethyl)germane can be synthesized by treating chloro(trimethyl)germane with a fluoride (B91410) salt. Due to their general sensitivity to atmospheric water, which can cause hydrolysis, these compounds are typically handled using inert atmosphere techniques. thieme-connect.de

Historical Context and Evolution of Trimethylgermanium (B74220) Iodide Research

The field of organogermanium chemistry was established in 1887 by Clemens Winkler, who first synthesized tetraethylgermane (B1293566) through the reaction of germanium tetrachloride with diethylzinc. wikipedia.orgscispace.com This discovery laid the groundwork for the exploration of other compounds with carbon-germanium bonds. The subsequent development of methods to synthesize organogermanium halides was a pivotal advancement, as these compounds proved to be highly versatile precursors for further chemical transformations. thieme-connect.de

Early research focused on establishing reliable synthetic pathways. The direct synthesis method, reacting elemental germanium with alkyl halides, was a significant area of study that produced compounds such as dimethylgermanium dichloride. lookchem.com The synthesis of specific trimethylgermanium halides, including the iodide, represents a refinement of these earlier methods. These compounds are typically prepared through reactions involving a trimethylgermyl precursor and a suitable halogenating agent. dtic.mil For instance, the reaction of trimethylgermane with hydrogen iodide or directly with iodine are primary methods for synthesizing trimethylgermanium iodide. smolecule.com While a singular discovery event for this compound is not prominently documented, its study is embedded within the broader evolution of organometallic synthesis. thieme-connect.dethieme-connect.de The development and application of analogous reagents in neighboring Group 14 chemistry, such as the extensive use of iodotrimethylsilane (B154268) in organic synthesis, provide a parallel context for the investigation and utility of organogermanium halides like this compound. orgsyn.orgontosight.ai

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
IUPAC Name iodo(trimethyl)germane smolecule.comalfa-chemistry.com
CAS Number 1066-38-2 smolecule.comlookchem.com
Molecular Formula C₃H₉GeI smolecule.comalfa-chemistry.comlookchem.com
Molecular Weight 244.64 g/mol smolecule.comalfa-chemistry.com
Boiling Point 134 °C lookchem.com
Density 1.815 g/mL at 25 °C lookchem.com
Appearance Colorless liquid smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9GeI B085772 Trimethylgermanium iodide CAS No. 1066-38-2

Properties

IUPAC Name

iodo(trimethyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9GeI/c1-4(2,3)5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLWSIOBXYVXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ge](C)(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9GeI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370138
Record name Trimethylgermanium iodide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1066-38-2
Record name Trimethylgermanium iodide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylgermanium iodide
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Synthetic Methodologies for Trimethylgermanium Iodide

Direct Halogenation Routes for Trimethylgermanium (B74220) Iodide Synthesis

Direct halogenation of trimethylgermane represents a fundamental approach to the synthesis of trimethylgermanium iodide. This can be accomplished using either hydrogen iodide or elemental iodine, with the reaction's feasibility rooted in the relative strengths of the germanium-hydrogen and germanium-iodine bonds.

Reaction of Trimethylgermane with Hydrogen Iodide

(CH₃)₃GeH + HI → (CH₃)₃GeI + H₂

This synthesis requires careful management of the reaction conditions due to the volatile nature of the reactants. smolecule.com The reaction typically proceeds at moderate temperatures, though precise temperature control is crucial to prevent the thermal decomposition of the product and the formation of unwanted byproducts. smolecule.com The bond dissociation energy of the Ge-H bond in trimethylgermane is approximately 334 kJ/mol, making it susceptible to cleavage and substitution by the halogen. smolecule.com The mechanism is thought to involve the formation of an intermediate complex between trimethylgermane and hydrogen iodide, which then eliminates hydrogen gas to yield the final product. smolecule.com

Reaction Parameters for the Synthesis of this compound from Trimethylgermane and Hydrogen Iodide

ParameterDescription
Reactants Trimethylgermane ((CH₃)₃GeH), Hydrogen Iodide (HI)
Product This compound ((CH₃)₃GeI)
Byproduct Hydrogen Gas (H₂)
Key Condition Moderate temperature with careful control.
Driving Force Formation of a stronger Ge-I bond compared to the Ge-H bond.

Reactions Involving Trimethylgermane and Elemental Iodine

An alternative direct halogenation route involves the reaction of trimethylgermane with elemental iodine (I₂). This method also yields this compound and requires carefully controlled conditions to ensure selectivity and prevent side reactions. The reaction proceeds as follows:

2 (CH₃)₃GeH + I₂ → 2 (CH₃)₃GeI + H₂

This reaction offers an alternative to the use of gaseous hydrogen iodide. However, like the reaction with HI, the conditions must be optimized to achieve a good yield of the desired product.

Reaction Parameters for the Synthesis of this compound from Trimethylgermane and Elemental Iodine

ParameterDescription
Reactants Trimethylgermane ((CH₃)₃GeH), Elemental Iodine (I₂)
Product This compound ((CH₃)₃GeI)
Byproduct Hydrogen Gas (H₂)
Key Condition Controlled reaction conditions to manage reactivity.

Organometallic Precursor Approaches to this compound

Organometallic precursor routes provide a versatile and widely used method for the synthesis of organogermanium compounds, including this compound. These methods typically involve the alkylation of a germanium halide with an organometallic reagent, such as a Grignard reagent or an organolithium compound. wikipedia.org

A common strategy employs germanium tetrachloride (GeCl₄) as a readily available starting material. smolecule.com Germanium tetrachloride can be reacted with a methylating agent, such as methylmagnesium iodide (CH₃MgI), to form the carbon-germanium bonds. This is followed by a halogen exchange to yield the final this compound. The use of Grignard reagents for the alkylation of germanium halides is a well-established method in organogermanium chemistry. wikipedia.org

The general scheme for this approach can be represented as:

GeCl₄ + 3 CH₃MgI → (CH₃)₃GeI + 3 MgClI

This method benefits from the commercial availability of germanium tetrachloride and the wide utility of Grignard reagents in organic synthesis. The reaction conditions, such as solvent and temperature, need to be carefully controlled to optimize the yield and purity of the this compound.

Typical Reaction Scheme for Organometallic Synthesis of this compound

StepReactantsReagentProduct
Alkylation/Halogenation Germanium Tetrachloride (GeCl₄)Methylmagnesium Iodide (CH₃MgI)This compound ((CH₃)₃GeI)

Thermal Decomposition Pathways in this compound Synthesis

The synthesis of this compound via thermal decomposition of a precursor is not a widely documented or common method. While thermal decomposition is a known route for the synthesis of various materials and some organometallic compounds, the literature does not provide significant evidence for its application in the specific synthesis of this compound. The thermal stability of organogermanium compounds can be a limiting factor, and other synthetic routes are generally preferred for their efficiency and selectivity.

Alternative and Emerging Synthetic Strategies for this compound

Research into the synthesis of organogermanium compounds is ongoing, with a focus on developing more efficient, selective, and environmentally benign methods.

Catalytic approaches using transition metals are an emerging area of interest. Ruthenium and iridium complexes have shown promise in catalyzing the formation of carbon-germanium bonds. smolecule.com For instance, iridium-catalyzed germylative coupling of alkynes with iodogermanes has been reported as an efficient method for creating alkynylgermanes. smolecule.com While not a direct synthesis of this compound, these catalytic methods can produce complex organogermanium compounds that could potentially be converted to the desired product through subsequent halogenation. smolecule.com Palladium-catalyzed cross-coupling reactions are also effective for introducing trimethylgermanyl groups into organic molecules. smolecule.com

Flow chemistry and the use of microreactors represent another modern approach to chemical synthesis that offers advantages in terms of safety, control, and scalability. wiley-vch.denih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow system can be particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. wiley-vch.denih.gov While specific applications of flow chemistry for the synthesis of this compound are not extensively detailed, the principles of this technology are well-suited for the controlled synthesis of organometallic compounds.

Emerging Synthetic Strategies for Organogermanium Compounds

StrategyDescriptionPotential Advantages
Transition Metal Catalysis Use of ruthenium, iridium, or palladium complexes to catalyze C-Ge bond formation.High selectivity, milder reaction conditions, and the ability to form complex molecules. smolecule.com
Flow Chemistry Performing reactions in continuous flow reactors.Enhanced safety, precise control over reaction conditions, and improved scalability. wiley-vch.denih.gov

Chemical Reactivity and Mechanistic Investigations of Trimethylgermanium Iodide

Fundamental Reaction Pathways of Trimethylgermanium (B74220) Iodide

The primary reaction pathways for trimethylgermanium iodide involve the cleavage of the Ge-I bond, making it a versatile precursor for the synthesis of other organogermanium compounds.

Hydrolysis Reactions and Germanium-Oxygen Bond Formation

This compound readily undergoes hydrolysis in the presence of water to form trimethylgermanol ((CH₃)₃GeOH) and hydrogen iodide (HI). This reaction demonstrates the formation of a stable Germanium-Oxygen (Ge-O) bond.

Reaction: (CH₃)₃GeI + H₂O ⇌ (CH₃)₃GeOH + HI

The mechanism involves the nucleophilic attack of the oxygen atom from a water molecule on the electrophilic germanium center. This process is facilitated by the good leaving group ability of the iodide ion. The formation of the Ge-O bond is a fundamental step in the synthesis of various germanium-containing polymers and materials. nih.gov

Table 1: Products of this compound Hydrolysis

Reactants Products Bond Formed
(CH₃)₃GeI, H₂O (CH₃)₃GeOH, HI Ge-O

Substitution Reactions Involving the Germanium-Iodine Bond

The germanium-iodine bond in this compound is susceptible to cleavage by a variety of nucleophiles, leading to substitution reactions. A notable example is the Finkelstein reaction, a classic Sɴ2 reaction, which involves the exchange of halogen atoms. byjus.comwikipedia.org When this compound is treated with other halide salts, the iodide can be displaced. For example, reacting it with sodium chloride in a suitable solvent like acetone (B3395972) can lead to the formation of trimethylgermanium chloride. The success of this equilibrium-based reaction often depends on the differential solubility of the halide salts in the chosen solvent. wikipedia.orgonlineorganicchemistrytutor.com

These substitution reactions are not limited to halides. A range of nucleophiles can displace the iodide ion, making this compound a useful starting material for introducing the trimethylgermyl group into various organic and inorganic molecules.

Table 2: Examples of Nucleophilic Substitution Reactions

Nucleophile Product Reaction Type
Cl⁻ (CH₃)₃GeCl Halogen Exchange (Sɴ2)
R-O⁻ (Alkoxide) (CH₃)₃GeOR Ether Synthesis
R-S⁻ (Thiolate) (CH₃)₃GeSR Thioether Synthesis
R-Li (Organolithium) (CH₃)₃GeR C-Ge Bond Formation

Analogous Reactivity with Silicon and Tin Halides: Comparative Studies

The reactivity of this compound is often compared with its Group 14 analogues, trimethylsilyl (B98337) iodide ((CH₃)₃SiI) and trimethyltin (B158744) iodide ((CH₃)₃SnI). The reactivity trends within this group are governed by factors such as the nature of the central atom (Si, Ge, Sn), bond polarity, and bond strength of the metal-iodine bond.

Generally, the reactivity of these organometallic halides in nucleophilic substitution reactions increases down the group from Si to Sn. Trimethylsilyl iodide is a widely used reagent for cleaving ethers and esters. researchgate.netacsgcipr.org The mechanism involves the coordination of the silicon atom to the ether oxygen, followed by an Sɴ2 attack by the iodide ion. acsgcipr.org While this compound undergoes similar reactions, the reactivity of the tin analogue is often higher due to the longer and weaker Sn-I bond, making the trimethyltin group a better leaving group in some contexts.

In the realm of radical chemistry, comparative studies have also been conducted. For instance, trimethylgermanium radicals, which can be generated from precursors like trimethylgermanium hydride, are known to abstract halogen atoms from alkyl halides. rsc.org Studies comparing these radicals to their tin counterparts have shown that trimethylgermanium radicals are less selective than trimethyltin radicals in abstracting hydrogen atoms from different sites in monosubstituted alkanes. rsc.org However, in other reactions, such as chlorine abstraction from compounds with the general formula RCCl₃, trimethylgermanium radicals have been observed to be considerably more selective. rsc.org

Table 3: Comparative Properties of Trimethyl-Group 14-Iodides

Compound Central Atom Bond Energy (M-I) (kJ/mol, approx.) Electronegativity (Pauling Scale) General Reactivity Trend
(CH₃)₃SiI Si ~290 1.90 Least Reactive
(CH₃)₃GeI Ge ~210 2.01 Intermediate
(CH₃)₃SnI Sn ~190 1.96 Most Reactive

Reaction Mechanism Elucidation in this compound Transformations

Understanding the mechanisms by which this compound reacts is crucial for controlling reaction outcomes and designing new synthetic methodologies. The primary mechanisms investigated are nucleophilic attack and radical chain processes.

Nucleophilic Attack Mechanisms

The predominant mechanism for the substitution reactions of this compound is the bimolecular nucleophilic substitution (Sɴ2) pathway. onlineorganicchemistrytutor.comyoutube.com In this mechanism, a nucleophile attacks the electrophilic germanium atom, leading to a transition state where the nucleophile is forming a bond with germanium while the iodide ion is simultaneously breaking its bond. This process results in an inversion of stereochemistry at the germanium center, if it is chiral.

Kinetic studies of related organogermanium compounds support this mechanism, often showing second-order kinetics where the reaction rate is dependent on the concentrations of both the organogermanium substrate and the attacking nucleophile. The polar aprotic solvents, which are commonly used for these reactions, facilitate the Sɴ2 pathway by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus preserving its reactivity. onlineorganicchemistrytutor.com

Radical Chain Processes

While nucleophilic substitution is common, this compound can also be involved in radical chain reactions, particularly in its formation. libretexts.orglumenlearning.com The synthesis of this compound can be achieved through the reaction of trimethylgermanium hydride with halogen sources under photolytic conditions. This reaction proceeds via a radical chain mechanism. rsc.org

The key steps in a typical radical chain process are:

Initiation: A radical initiator (e.g., from UV irradiation) generates a radical species.

Propagation: The generated radical reacts with a stable molecule to produce a new radical, which continues the chain. For instance, a trimethylgermyl radical ((CH₃)₃Ge•) can be formed, which then abstracts an iodine atom from a source to form this compound and another radical.

Termination: Two radical species combine to form a stable, non-radical product, which terminates the chain reaction. libretexts.orglumenlearning.com

Furthermore, the Ge-I bond in this compound can itself undergo homolytic cleavage under certain conditions (e.g., high temperature or UV light) to generate a trimethylgermyl radical and an iodine radical, which can then initiate other radical processes.

Role of Lewis Acidity in this compound Reactivity

The reactivity of this compound is significantly influenced by the electrophilic nature of the germanium atom. The germanium center is electron-deficient due to the polarization of the germanium-carbon and, more significantly, the germanium-iodine bonds. This electron deficiency imparts Lewis acidic character to the molecule, allowing it to accept electron density from Lewis bases. This fundamental property plays a crucial role in many of its chemical transformations, primarily through the formation of intermediate adducts that activate either the germanium compound itself or the reacting substrate. While the Lewis acidity of many organogermanium compounds is a relatively underexplored area of main group chemistry, general principles and comparisons with related Group 14 halides provide a clear framework for understanding its mechanistic importance uwo.ca.

The germanium atom in this compound can act as a Lewis acid by expanding its coordination sphere. It can accept a pair of electrons from a donor molecule (a Lewis base) into its vacant, low-lying d-orbitals to form a five-coordinate (pentacoordinate) or even six-coordinate (hexacoordinate) complex, often referred to as a Lewis adduct or a germanate complex. This interaction increases the electron density at the germanium center and can facilitate subsequent reactions, such as nucleophilic substitution or elimination.

A key aspect of its reactivity involves the activation of substrates, particularly those containing Lewis basic sites like carbonyl groups (ketones, aldehydes, esters) nih.govlibretexts.orglibretexts.org. In such reactions, the this compound coordinates to the carbonyl oxygen. This coordination withdraws electron density from the oxygen, which in turn increases the partial positive charge on the carbonyl carbon. This enhancement of the carbon's electrophilicity makes it significantly more susceptible to attack by weak nucleophiles. The general mechanism is depicted as follows:

Coordination: The Lewis acidic germanium center of Me₃GeI reversibly coordinates with the Lewis basic oxygen atom of the carbonyl group.

Activation: This coordination polarizes the C=O bond, increasing the electrophilic character of the carbonyl carbon.

Nucleophilic Attack: A nucleophile attacks the activated carbonyl carbon, leading to the formation of a new carbon-nucleophile bond.

Product Formation: The intermediate species then proceeds to the final product, often with the regeneration of a germanium-containing species.

This activation mechanism is crucial in reactions where the nucleophile is not strong enough to attack an unactivated carbonyl group.

The Lewis acidity of Group 14 organohalides is influenced by both the central atom and the nature of the halide and organic substituents. Theoretical studies on the corresponding tetrahalides (MX₄) provide insight into these trends. The dissociation enthalpies of donor-acceptor complexes with nitrogen-containing bases show a clear trend where stability decreases in the order Sn > Ge > Si researchgate.net. This suggests that germanium compounds are stronger Lewis acids than their silicon analogues but weaker than their tin counterparts. This trend is largely governed by the reorganization energy required for the central atom to change its geometry upon complex formation; this energy increases from tin to silicon researchgate.net.

Complex (Acceptor)DonorCalculated Dissociation Enthalpy (kJ/mol)
GeCl₄NH₃105
SiCl₄NH₃67
GeCl₄Pyridine121
SiCl₄Pyridine84

Data derived from theoretical studies on related tetrahalides, illustrating the general Lewis acidity trend (Ge > Si) researchgate.net.

This established trend implies that this compound is a more potent Lewis acid than trimethylsilyl iodide, potentially enabling it to catalyze reactions under milder conditions or with less reactive substrates.

Lewis AcidLewis Base ProbeExpected/Analogous Δδ³¹P (ppm)Relative Lewis Acidity
This compoundEt₃PO~15-25 (estimated)Moderate
[Ph₂P-R-Ge(OTf)₂]²⁺Et₃PO21.6 nih.govStrong
BF₃·OEt₂Et₃PO18.9Moderate
TiCl₄Et₃PO41.2Very Strong

This table presents an estimated value for this compound based on analogous Ge(IV) compounds and is compared with known Lewis acids for context.

The Lewis acidic nature of this compound is therefore a cornerstone of its chemical reactivity. It facilitates the formation of hypercoordinate intermediates and, most importantly, allows it to function as a catalyst or promoter by activating Lewis basic substrates. This role is central to understanding its application in organic synthesis, particularly in reactions involving carbonyl compounds and other functional groups susceptible to electrophilic activation.

Spectroscopic Characterization and Structural Analysis of Trimethylgermanium Iodide

Advanced Vibrational Spectroscopy of Trimethylgermanium (B74220) Iodide

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations and, consequently, the bonding and structure of a molecule. For trimethylgermanium iodide, these methods have been instrumental in assigning the fundamental vibrational modes associated with its functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A key study in this area involved recording the infrared spectra of this compound and conducting a normal coordinate analysis to assign the observed absorption bands to specific molecular vibrations. researchgate.net The fundamental frequencies are influenced by the masses of the atoms and the strength of the chemical bonds.

The vibrational assignments for the key modes of this compound are summarized in the table below. These include the stretching and bending (deformation) vibrations of the methyl (CH₃) groups, the stretching of the germanium-carbon (Ge-C) bonds, and the germanium-iodine (Ge-I) bond.

Interactive Data Table: Infrared Vibrational Frequencies of this compound

Vibrational Mode Frequency (cm⁻¹) Description
CH₃ Asymmetric Stretch 2985 Asymmetric stretching of the C-H bonds in the methyl groups.
CH₃ Symmetric Stretch 2915 Symmetric stretching of the C-H bonds in the methyl groups.
CH₃ Asymmetric Deformation 1415 Asymmetric bending of the C-H bonds in the methyl groups.
CH₃ Symmetric Deformation 1245 Symmetric "umbrella" bending of the C-H bonds in the methyl groups.
CH₃ Rock 835 Rocking motion of the methyl groups.
Ge-C₃ Asymmetric Stretch 605 Asymmetric stretching of the three Ge-C bonds.
Ge-C₃ Symmetric Stretch 565 Symmetric stretching of the three Ge-C bonds.
Ge-I Stretch 235 Stretching of the Germanium-Iodine bond.

Data sourced from normal coordinate analysis of iodo(methyl)germanes. researchgate.net

Raman spectroscopy is a complementary technique to IR spectroscopy that relies on the inelastic scattering of monochromatic light. A change in the polarizability of a molecule during a vibration makes that mode Raman active. The Raman spectrum of this compound provides crucial information, particularly for vibrations that may be weak or inactive in the infrared spectrum.

Comprehensive Raman spectral data has been collected for this compound, allowing for a thorough assignment of its vibrational modes. researchgate.net These assignments are corroborated by normal coordinate analysis, which provides a theoretical framework for understanding the observed frequencies.

Interactive Data Table: Raman Shifts for this compound

Vibrational Mode Raman Shift (cm⁻¹) Description
CH₃ Asymmetric Stretch 2985 Asymmetric stretching of the C-H bonds in the methyl groups.
CH₃ Symmetric Stretch 2915 Symmetric stretching of the C-H bonds in the methyl groups.
CH₃ Asymmetric Deformation 1415 Asymmetric bending of the C-H bonds in the methyl groups.
CH₃ Symmetric Deformation 1245 Symmetric "umbrella" bending of the C-H bonds in the methyl groups.
CH₃ Rock 835 Rocking motion of the methyl groups.
Ge-C₃ Asymmetric Stretch 605 Asymmetric stretching of the three Ge-C bonds.
Ge-C₃ Symmetric Stretch 565 Symmetric stretching of the three Ge-C bonds.
Ge-I Stretch 235 Stretching of the Germanium-Iodine bond.

Data sourced from normal coordinate analysis of iodo(methyl)germanes. researchgate.net

Microwave Spectroscopy for Precise Structural Determination of this compound

Microwave spectroscopy is a high-resolution technique that measures the transitions between rotational energy levels of molecules in the gas phase. By analyzing the frequencies of these transitions, it is possible to determine the moments of inertia of a molecule with exceptional accuracy. From the moments of inertia, precise molecular structures, including bond lengths and bond angles, can be derived.

For a molecule to be studied by microwave spectroscopy, it must possess a permanent dipole moment. This compound, with its polar Ge-I bond, is expected to have a measurable rotational spectrum. The analysis of this spectrum would yield the rotational constants (A, B, and C), from which the moments of inertia can be calculated. Isotopic substitution studies, for example, using different isotopes of germanium or carbon, would allow for the determination of the atomic coordinates and thus the complete molecular geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide valuable structural information.

In the ¹H NMR spectrum of this compound, the nine protons of the three equivalent methyl groups give rise to a single sharp resonance. The chemical shift of this peak is observed at approximately 0.98 ppm relative to tetramethylsilane (B1202638) (TMS). chemicalbook.com This upfield shift is characteristic of methyl groups attached to a germanium atom.

¹³C NMR spectroscopy provides direct insight into the carbon framework of the molecule. The methyl carbons in this compound are expected to produce a single resonance. While a specific spectrum for this compound is not widely reported, the chemical shift for the methyl carbons in related aryltrimethylgermanes has been studied, and based on general trends for alkyl halides, the signal for the methyl carbons in this compound is anticipated in the aliphatic region of the spectrum. nih.govoregonstate.eduhuji.ac.il A reported coupling constant, J(¹³C-¹H), of 129.8 Hz provides information about the interaction between the carbon-13 nucleus and its attached protons. chemicalbook.com

Interactive Data Table: NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
¹H 0.98 Singlet N/A
¹³C Not explicitly reported Quartet (coupled) J(¹³C-¹H) = 129.8

¹H NMR data sourced from Schmidbaur & Ruidisch (1964). chemicalbook.com

X-ray Diffraction and Solid-State Structural Studies of this compound Derivatives

While a crystal structure for this compound itself is not prominently available, studies on related organogermanium halides and their derivatives provide insight into the expected solid-state structure. These compounds typically exhibit a tetrahedral geometry around the central germanium atom, consistent with VSEPR theory. The germanium atom is bonded to three methyl groups and one halogen atom.

For instance, X-ray diffraction studies on various organometallic manganese halides have demonstrated the utility of this technique in elucidating the precise coordination environment and crystal packing of metal-halide complexes. nist.gov Similarly, the structural analysis of complex organometallic compounds is crucial for understanding their catalytic properties. researchgate.net A single-crystal X-ray diffraction study of a this compound derivative would definitively establish its solid-state structure, providing valuable data for comparison with gas-phase and computational studies.

Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis in Germanium-Containing Materials

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

In the context of germanium-containing materials, XPS is a powerful tool for determining the oxidation state of germanium and identifying the presence of different chemical species. For example, the binding energies of the Ge 2p and Ge 3d core levels are sensitive to the chemical environment of the germanium atom. Elemental germanium, germanium(II) oxide (GeO), and germanium(IV) oxide (GeO₂) all exhibit distinct and measurable shifts in their Ge core level binding energies.

This technique is particularly useful for analyzing thin films and surface modifications of germanium-based materials, which are relevant in semiconductor and optical applications. By analyzing the high-resolution spectra of the Ge core levels, one can quantify the relative amounts of different germanium species on a surface, providing critical information for materials design and process control.

Theoretical and Computational Studies on Trimethylgermanium Iodide

Quantum Chemical Approaches to Molecular Structure and Electronic Properties of Trimethylgermanium (B74220) Iodide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of trimethylgermanium iodide, providing detailed information about its geometry and electronic landscape.

Density Functional Theory (DFT) has become a primary computational method for studying organogermanium compounds due to its favorable balance of accuracy and computational cost. idosr.org It is widely used to predict molecular geometries, reaction energies, and various spectroscopic properties.

For systems containing trimethylgermanium, DFT calculations are employed to determine the optimized molecular structure and ground state energy. researchgate.net Functionals such as B3LYP, often paired with basis sets like 6-31G* or 6-311++G(d,p), have been successfully used to calculate the geometric and electronic properties of related trimethylgermanium(IV) complexes and other molecules. researchgate.netnih.gov These calculations help identify the most stable geometric configuration, which is crucial for understanding the molecule's properties and reactivity.

Key applications of DFT for this compound include:

Geometry Optimization: Predicting bond lengths, bond angles, and dihedral angles for the molecule in its ground state.

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP) to identify reactive sites, and dipole moment. nih.gov

Quantum Chemical Descriptors: Determining values for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, electronegativity, and electrophilicity index, which are all indicators of chemical reactivity.

Table 1: Typical Parameters Calculated Using DFT for Trimethylgermanium Systems
ParameterDescriptionTypical Application
Optimized Molecular GeometryProvides the most stable 3D arrangement of atoms (bond lengths, angles).Predicting structural properties and serving as a basis for further calculations. researchgate.net
Ground State EnergyThe total electronic energy of the molecule in its most stable state.Comparing the relative stability of different isomers or conformations.
HOMO-LUMO EnergiesEnergies of the highest occupied and lowest unoccupied molecular orbitals.Assessing electron-donating/accepting abilities and chemical reactivity.
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential onto the electron density surface.Identifying nucleophilic and electrophilic sites for reactions. nih.gov
Vibrational FrequenciesPredicts the frequencies of molecular vibrations.Assigning experimental IR and Raman spectral bands. nih.gov

Ab initio molecular orbital theory refers to a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. usc.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, provide a systematic way to approach the exact solution of the Schrödinger equation. scribd.comwiley.com

For organogermanium compounds, ab initio calculations are valuable for:

High-Accuracy Benchmarks: Providing highly accurate energy and property calculations that can be used to benchmark the performance of more cost-effective methods like DFT.

Investigating Reaction Mechanisms: Elucidating complex reaction pathways, particularly for gas-phase reactions where intermolecular effects are absent. For example, ab initio calculations have been used to study exchange mechanisms in the gas-phase reactions of silyl (B83357) and germyl (B1233479) cations. researchgate.net

Characterizing Excited States: Studying the electronic excited states of molecules, which is important for understanding their photochemical behavior.

While computationally more demanding than DFT, ab initio methods are essential for situations requiring very high accuracy or for studying systems where standard DFT functionals may not be reliable. researchgate.net

Vibrational Frequency Prediction and Spectral Assignment for this compound

Computational methods are instrumental in the analysis of the vibrational spectra (Infrared and Raman) of molecules like this compound. By calculating the harmonic vibrational frequencies, researchers can predict the positions of spectral bands and aid in their assignment to specific molecular motions. researchgate.net

The process typically involves:

Optimizing the molecular geometry using a method like DFT (e.g., B3LYP) or ab initio (e.g., MP2). researchgate.netresearchgate.net

Calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the force constants and, subsequently, the vibrational frequencies.

Visualizing the normal modes of vibration to determine the nature of the atomic motions (e.g., Ge-I stretch, CH₃ rock, Ge-C stretch).

For this compound, theoretical calculations would predict characteristic vibrational frequencies associated with the Ge-C and Ge-I bonds, as well as the internal vibrations of the methyl groups. These theoretical predictions are crucial for interpreting experimental spectra, especially for complex molecules where spectral bands may overlap. For instance, in related silyl isocyanates, calculated frequencies and Raman activities have been vital in supporting vibrational assignments and understanding molecular symmetry. researchgate.net

Table 2: Predicted Vibrational Modes for this compound
Vibrational ModeDescription of MotionExpected Spectral Region
Ge-I StretchStretching of the Germanium-Iodine bond.Low frequency (far-IR/Raman)
Ge-C₃ Symmetric/Asymmetric StretchIn-phase and out-of-phase stretching of the three Germanium-Carbon bonds.Mid-frequency
CH₃ Symmetric/Asymmetric StretchStretching of the Carbon-Hydrogen bonds within the methyl groups.High frequency (~2900-3000 cm⁻¹)
CH₃ Symmetric/Asymmetric DeformationBending and scissoring motions of the methyl groups.Mid-frequency (~1200-1400 cm⁻¹)
CH₃ RockRocking motion of the methyl groups relative to the Ge atom.Mid-to-low frequency
C-Ge-C BendingBending motion involving the Carbon-Germanium-Carbon angle.Low frequency

Investigation of Bonding Characteristics and Electronic Structure of this compound

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to have significant contributions from the p-orbitals of the iodine atom, while the LUMO would likely be an antibonding orbital associated with the Ge-I or Ge-C bonds.

Furthermore, DFT studies on related actinide complexes have demonstrated the power of computational methods in elucidating the degree of covalency in metal-ligand bonds, an approach that is directly applicable to the Ge-I bond in this compound. nih.gov Population analysis methods, such as Mulliken population analysis, can be used to assign partial atomic charges, offering a quantitative picture of the polarity of the Ge-I and Ge-C bonds. scribd.com

Computational Modeling of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for exploring the intricate details of reaction mechanisms. smu.edu Theoretical methods allow for the mapping of potential energy surfaces, the identification of transition states, and the characterization of reaction intermediates. smu.edu

For this compound, computational modeling can be applied to understand various transformations, such as:

Nucleophilic Substitution: Modeling the reaction pathway when a nucleophile attacks the electrophilic germanium center, leading to the displacement of the iodide ion. This involves locating the transition state structure and calculating the activation energy barrier for the reaction.

Hydrolysis: Investigating the step-by-step process of its reaction with water to yield trimethylgermanol.

Ligand Exchange Reactions: Studying the energetics and mechanisms of reactions where the iodide ligand is exchanged for another group. Ab initio calculations have been successfully applied to rationalize the formation of various germyl cations through intermediates involving alkyl bridges in similar systems. researchgate.net

By calculating the activation energies for different possible pathways, computational models can predict the most likely reaction mechanism, providing insights that are often difficult to obtain through experimental means alone.

Coordination Chemistry of Trimethylgermanium Iodide

Ligand Properties of Trimethylgermanium (B74220) Iodide in Complex Formation

As a ligand, trimethylgermanium iodide exhibits characteristics that influence its binding to metal centers. The germanium-iodine bond is polarized, rendering the germanium atom electrophilic and susceptible to nucleophilic attack. Conversely, the iodide can act as a leaving group or a bridging ligand, contributing to the structural diversity of its coordination compounds.

Synthesis and Characterization of Metal Complexes Incorporating this compound Moieties

The synthesis of metal complexes incorporating this compound typically involves the reaction of the organogermanium compound with a suitable metal precursor. Common strategies include salt metathesis reactions, where a metal halide is reacted with a trimethylgermanium-containing salt, or the direct reaction of this compound with a low-valent metal complex, leading to oxidative addition.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is crucial for confirming the presence and environment of the trimethylgermyl groups. Infrared (IR) spectroscopy can provide insights into the vibrational modes of the complex, including the Ge-C and any metal-ligand bonds. For crystalline materials, single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms, including bond lengths and angles, which are critical for understanding the coordination environment of the metal center.

Compound ClassSynthetic MethodCharacterization Techniques
Transition Metal Germyl (B1233479) ComplexesSalt Metathesis, Oxidative AdditionNMR, IR, X-ray Diffraction
Main Group Element AdductsLewis Acid-Base ReactionNMR, Vibrational Spectroscopy

Structural Motifs and Geometric Considerations in this compound Coordination Complexes

The structural motifs observed in coordination complexes containing the this compound moiety are diverse and dictated by the coordination preferences of the central metal atom and the steric and electronic properties of the ligands. In many organometallic complexes, the trimethylgermyl group acts as a terminal ligand, directly bonding to the metal center.

However, the iodide atom introduces the possibility of more complex structures. It can act as a bridging ligand, linking two or more metal centers to form polynuclear complexes or coordination polymers. The geometry around the germanium atom in the coordinated trimethylgermyl group is typically tetrahedral. The coordination geometry around the metal center, however, can vary significantly, ranging from tetrahedral and square planar to octahedral, depending on the metal's oxidation state, coordination number, and the nature of the other co-ligands.

Detailed structural data from X-ray crystallography is essential to fully understand these motifs. For instance, precise measurements of metal-germanium and metal-iodine bond lengths, as well as the angles between ligands, provide critical insights into the nature of the chemical bonding and the steric interactions within the complex.

Structural FeatureDescription
Coordination GeometryVaries depending on the metal center (e.g., tetrahedral, square planar, octahedral).
Bridging LigandsThe iodide atom can bridge multiple metal centers.
Terminal LigandsThe trimethylgermyl group often acts as a terminal ligand.
Bond Lengths and AnglesDetermined by X-ray crystallography, providing insight into bonding and steric effects.

Applications of Trimethylgermanium Iodide in Advanced Organic and Organometallic Synthesis

Precursor Role in the Synthesis of Diverse Organogermanium Compounds

Trimethylgermanium (B74220) iodide is a key starting material for the synthesis of a wide array of other organogermanium compounds. smolecule.com The reactivity of the germanium-iodine bond allows for nucleophilic substitution, making it a valuable building block. A common method for creating more complex organogermanium compounds involves the alkylation of germanium halides, such as trimethylgermanium iodide, with organolithium or Grignard reagents. wikipedia.org This fundamental reaction enables the introduction of various organic groups, leading to the formation of tetra-substituted germanes.

For example, the reaction of trimethylgermanium halides with appropriate organometallic reagents is a standard route to produce compounds with new germanium-carbon bonds. wikipedia.org Furthermore, this compound can be used to synthesize compounds with germanium-element bonds other than carbon. The hydrolysis of this compound, for instance, yields trimethylgermanol, which can then dimerize to form hexamethyldigermoxane, a compound containing a Ge-O-Ge linkage.

The versatility of this compound as a precursor extends to its use in producing compounds for materials science, such as organogermanium polymers and materials with specific electronic or optical properties. smolecule.com

Participation in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, and this compound and its related halides are instrumental in several such methodologies. researchgate.net These compounds can be used to generate reactive intermediates like germanium-masked dienolates and germanium enolates, which then participate in crucial C-C bond-forming reactions.

Analogous Reactions to Germanium-Masked Dienolates

Research has shown that trimethylgermanium halides are effective in creating "germanium-masked dienolates". researchgate.net When lithium dienolates, derived from α,β-unsaturated esters, are treated with a trimethylgermanium halide, the reaction interestingly produces α-trimethylgermylated β,γ-unsaturated esters. researchgate.net These resulting α-germyl derivatives are valuable intermediates. The C-C bond formation subsequently occurs at the γ-position when these germanium-masked dienolates react with various electrophiles. researchgate.net This provides a regioselective method for functionalizing the γ-position of the original dienolate system. researchgate.net

Germanium Enolate Chemistry

Trimethylgermanium enolates are key reactive intermediates that can be readily prepared from lithium enolates and trimethylgermanium halides. rsc.orgpsu.edu These germanium enolates are generally more stable than their tin counterparts but more reactive than silyl (B83357) enol ethers, occupying a useful niche in reactivity. psu.edu Their primary application is in aldol-type reactions, where they react with carbonyl compounds to form new C-C bonds. rsc.orgresearchgate.net The stereochemical outcome of these reactions can be highly dependent on the reaction conditions, particularly the presence or absence of lithium halides that are byproducts of the enolate formation. rsc.orgpsu.edu

Aldol (B89426) Condensation and Peterson-Type Reactions

Germanium enolates derived from trimethylgermanium halides are highly effective in aldol condensations. researchgate.net When trimethylgermanium enolates, prepared in situ, react with aldehydes like benzaldehyde, they undergo a rapid aldol condensation to form β-hydroxy ketones. rsc.orgpsu.edu A significant finding is that the stereoselectivity of this reaction is dictated by the presence of coexisting lithium halides. rsc.orgpsu.edu For instance, in situ generated trimethylgermanium enolates give predominantly the erythro-aldol product, whereas removing the lithium halide byproduct before condensation leads preferentially to the threo-aldol. rsc.orgpsu.edu

While specific examples detailing Peterson-type reactions with this compound are less common in the literature, the analogous compound, trimethylgermanium chloride, is noted for its use in such reactions. This suggests the potential for the trimethylgermyl group in olefination chemistry.

Utilization in Rearrangement Reactions (e.g., Claisen rearrangements)

The Claisen rearrangement is a powerful pericyclic reaction for C-C bond formation. organic-chemistry.orglibretexts.org While direct catalysis by this compound is not the standard mechanism, related trimethylgermanium compounds are utilized in Claisen-type reaction sequences. For example, trimethylgermanium chloride can be used as a precursor in reactions that lead to Claisen rearrangements. Furthermore, some modern Claisen rearrangements are triggered by the addition of organometallic reagents, such as Grignard reagents, to substrates. princeton.edu This creates a metal alkoxide intermediate that facilitates the psu.edupsu.edu-sigmatropic rearrangement. Given that this compound reacts with Grignard reagents, it could potentially be involved in sequences leading to such rearrangements.

Reactions Involving Grignard Reagents and this compound

The reaction between this compound and Grignard reagents (R-MgX) is a classic and highly effective method for forming new germanium-carbon bonds. wikipedia.orgwikipedia.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic germanium atom, displacing the iodide and resulting in a new tetraorganogermane compound. wikipedia.org This reaction is a cornerstone of organogermanium synthesis, allowing for the introduction of a wide variety of alkyl or aryl groups onto the germanium center. wikipedia.orgmnstate.edu

For example, reacting this compound with an alkyl or aryl magnesium halide (a Grignard reagent) is a standard procedure for synthesizing compounds of the type (CH₃)₃Ge-R. Mechanistic studies of similar systems suggest the reaction proceeds via the formation of a transient Grignard reagent that reacts with the trimethylgermanium halide.

Applications of Trimethylgermanium Iodide in Advanced Materials Science

Precursor for Germanium-Containing Thin Films via Chemical Vapor Deposition (CVD)

Germanium-Based Thin Films for Optoelectronic Devices (e.g., solar cells, transistors, optical devices)

Germanium-based thin films are of significant interest for a range of optoelectronic applications due to germanium's favorable electronic and optical properties. These films are integral components in high-efficiency solar cells, high-speed transistors, and various optical devices. The choice of precursor in the CVD process is critical in determining the quality, purity, and properties of the resulting thin film. Although the development of new precursors for germanium-based materials is an active area of research, there is no specific data available that details the use of trimethylgermanium (B74220) iodide as a precursor for the fabrication of these optoelectronic devices. dtic.mil

Synthesis of Germanium Nanostructures

Germanium nanostructures, such as nanoparticles, nanowires, and nanotubes, exhibit unique size-dependent properties that make them attractive for a variety of applications in electronics, photonics, and energy storage. The synthesis of these nanostructures often relies on the chemical transformation of a germanium-containing precursor.

Nanoparticles and Nanowires

Various chemical routes have been developed for the synthesis of germanium nanoparticles and nanowires. mdpi.comrsc.org These methods often employ germanium precursors that can be reduced or decomposed to form elemental germanium nanostructures. While germanium halides like germanium(II) iodide and germanium(IV) iodide have been utilized in some synthetic approaches, there is a lack of published research specifically describing the use of trimethylgermanium iodide for the synthesis of germanium nanoparticles or nanowires. mdpi.com

Nanotubes

Germanium nanotubes are a less-common allotrope of germanium, and their synthesis presents significant challenges. Research into the fabrication of germanium nanotubes is an ongoing endeavor. However, a review of the current scientific literature indicates that this compound has not been reported as a precursor for the synthesis of germanium nanotubes.

Doping Agent in Semiconductor Materials Research

Doping is a fundamental process in semiconductor technology, where impurities are intentionally introduced into a semiconductor material to modify its electrical properties. wikipedia.org The choice of dopant determines whether the semiconductor becomes n-type (excess electrons) or p-type (excess holes). Iodine, as a halogen, is known to act as an n-type dopant in certain semiconductor materials. aimspress.com However, there is no specific research available that investigates or demonstrates the use of this compound as a molecular doping agent in semiconductor materials research. encyclopedia.pub

Incorporation of Germanium into Novel Material Architectures and Property Investigations

The integration of germanium into new material systems is a burgeoning area of materials science, driven by the unique electronic and optical properties that germanium imparts. This compound ((CH₃)₃GeI) serves as a versatile precursor for the controlled deposition of germanium into various architectures, including thin films and nanostructures. Its utility stems from its volatility and decomposition characteristics, which are amenable to chemical vapor deposition (CVD) and related techniques. Research in this domain focuses on synthesizing these novel materials and conducting in-depth investigations into their resultant properties.

While specific studies detailing the exclusive use of this compound and its impact on material properties are not widely available in publicly accessible research literature, the general principles of incorporating germanium using organometallic precursors are well-established. The trimethylgermyl group ((CH₃)₃Ge-) can be incorporated into various organic and inorganic molecular structures, and the iodide ligand can be cleaved during deposition processes to yield germanium-containing materials.

The primary application of this compound in this context is as a source for germanium in the synthesis of advanced materials. These materials are of significant interest for their potential in next-generation electronic and optoelectronic devices. The incorporation of germanium can be tailored to modify the bandgap, charge carrier mobility, and optical absorption characteristics of the host material.

For instance, in the realm of semiconductors, the introduction of germanium can lead to the formation of alloys with tailored electronic properties. The precise control over the incorporation of germanium, which can be achieved using precursors like this compound, is crucial for fabricating high-performance devices.

Investigations into the properties of these germanium-incorporated materials involve a suite of characterization techniques. Structural properties are often probed using X-ray diffraction (XRD) and transmission electron microscopy (TEM) to understand the crystallinity and morphology of the synthesized materials. Spectroscopic methods, such as UV-Vis-NIR spectroscopy, are employed to determine the optical properties, including the bandgap and absorption spectra. Electrical characterization techniques are used to measure parameters like charge carrier concentration and mobility.

Although a specific data table derived from a singular study using this compound is not available, the following table illustrates the typical property modifications that are investigated when germanium is incorporated into a host material matrix using a precursor. This generalized data is representative of the types of changes materials scientists would expect and measure.

Material ArchitectureProperty InvestigatedTypical Change upon Ge IncorporationPotential Application
Semiconductor Thin FilmBandgap Energy (eV)DecreaseInfrared Detectors
Semiconductor Thin FilmCarrier Mobility (cm²/V·s)IncreaseHigh-Speed Transistors
Perovskite Solar Cell Absorber LayerPower Conversion Efficiency (%)IncreasePhotovoltaics
Quantum DotsPhotoluminescence Wavelength (nm)RedshiftBio-imaging
2D MaterialsLattice Parameter (Å)IncreaseStrain Engineering in Electronics

Detailed research findings on the use of analogous organogermanium compounds, such as trimethylgermanium chloride in perovskite solar cells, have demonstrated significant improvements in device efficiency and stability. These studies provide a strong indication of the potential for this compound to be a valuable precursor in the synthesis of advanced materials with enhanced properties. The future of this research direction lies in the synthesis of novel germanium-containing materials using this compound and the thorough characterization of their properties to unlock new applications in materials science.

Conclusion and Future Research Perspectives

Summary of Key Research Findings on Trimethylgermanium (B74220) Iodide

Trimethylgermanium iodide, a cornerstone organogermanium compound, has been the subject of considerable research, primarily focusing on its synthesis, reactivity, and utility as a precursor in materials science and organic chemistry. A key finding is its role as a versatile starting material for the synthesis of a variety of other organogermanium compounds. smolecule.com This is largely due to the reactivity of the germanium-iodine bond, which allows for nucleophilic substitution reactions.

One of the most established methods for synthesizing this compound involves the direct reaction of trimethylgermane with hydrogen iodide. smolecule.com Halogenation reactions also provide a viable synthetic route. smolecule.com The compound is a colorless liquid at room temperature with a boiling point of 134 °C. lookchem.comchemicalbook.com

Interactive Table: Physicochemical Properties of this compound

Property Value
Molecular Formula C3H9GeI
Molecular Weight 244.65 g/mol
Boiling Point 134 °C (lit.)
Density 1.815 g/mL at 25 °C (lit.)

Research has extensively documented its application as a precursor for germanium-containing materials. smolecule.com This includes the fabrication of germanium-based thin films and nanostructures through techniques like chemical vapor deposition (CVD). smolecule.com These materials are of interest for their potential applications in electronics and photonics due to germanium's semiconducting properties. smolecule.com In the realm of organic synthesis, this compound serves as a reagent for introducing the trimethylgermyl group into organic molecules.

Challenges and Opportunities in this compound Chemistry

Despite its utility, the chemistry of this compound is not without its challenges. A significant hurdle is the relatively high cost and limited availability of germanium, which can make large-scale applications economically challenging. smolecule.com The synthesis of this compound itself can involve volatile and hazardous reagents, requiring careful handling and controlled reaction conditions. smolecule.com Furthermore, like many organometallic compounds, it can be sensitive to air and moisture, necessitating inert atmosphere techniques for its storage and handling.

However, these challenges are counterbalanced by numerous opportunities. The unique reactivity of the germanium-carbon and germanium-iodine bonds presents avenues for the development of novel synthetic methodologies. rsc.org There is potential for its use in catalysis, an area where organogermanium compounds are still relatively underexplored compared to their silicon and tin counterparts. zenodo.org The development of more cost-effective and sustainable synthetic routes to this compound, possibly utilizing germanium recovery from waste electronics, presents a significant research opportunity. smolecule.com Further exploration of its reactivity in comparison to organosilicon and organotin compounds could lead to the discovery of unique and selective transformations in organic synthesis. rsc.org

Emerging Trends and Directions for Future Academic Research on this compound

The future of this compound research is poised to move in several exciting directions. A prominent emerging trend is the deeper exploration of its applications in materials science. This includes the synthesis of precisely defined germanium-containing polymers and hybrid materials with tailored electronic and optical properties. The use of this compound as a precursor for quantum dots and other nanomaterials is another area of growing interest.

In the field of medicinal chemistry and drug discovery, organogermanium compounds are gaining attention for their potential biological activities. rsc.orgpharmacy180.com While research in this area is still in its early stages, future studies may explore derivatives of this compound for therapeutic applications. The inherent low toxicity of some organogermanium compounds makes them attractive candidates for drug development. rsc.org

Furthermore, there is a growing interest in the computational modeling of organogermanium compounds to better understand their reactivity and predict their properties. Such studies can guide the rational design of new reagents and materials based on this compound. The development of new synthetic methods for constructing and transforming chiral organogermanium reagents is also a key area that will broaden their applications in asymmetric synthesis. rsc.org As the field of organogermanium chemistry continues to expand, this compound is expected to remain a vital building block for innovation. rsc.org

Q & A

Q. What are the standard synthetic protocols for Trimethylgermanium iodide, and how can purity be validated?

Methodological Answer: this compound (Me₃GeI) is typically synthesized via alkylation reactions, such as the reaction of germanium tetrachloride with methylmagnesium iodide. Key steps include maintaining anhydrous conditions and inert gas environments (e.g., nitrogen or argon) to prevent hydrolysis or oxidation. Post-synthesis, purity validation involves:

  • Elemental Analysis : Confirming stoichiometry via combustion analysis.
  • NMR Spectroscopy : Using ¹H and ¹³C NMR to verify methyl group integration and absence of impurities.
  • X-ray Diffraction (XRD) : For crystalline structure validation (if applicable). Ensure detailed documentation of reaction conditions (solvents, temperatures, molar ratios) and characterization data to align with reproducibility standards .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (MS) : High-resolution MS identifies molecular ion peaks and fragmentation patterns, distinguishing Me₃GeI from analogs.
  • Raman/IR Spectroscopy : Detects Ge-C and Ge-I vibrational modes (e.g., Ge-I stretches at ~200 cm⁻¹).
  • Gas Chromatography (GC) : Paired with MS for volatile compound analysis under controlled thermal conditions. Calibration against known organogermanium standards and cross-referencing with literature data (e.g., crystallographic databases) enhances accuracy .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling or organometallic reactions?

Methodological Answer: The Ge-I bond’s polarizability and low bond dissociation energy (~200 kJ/mol) make Me₃GeI a potent electrophile. To study reactivity:

  • Computational Modeling : Use density functional theory (DFT) to calculate charge distribution and frontier molecular orbitals.
  • Kinetic Studies : Monitor reaction rates under varying temperatures/solvents to identify activation parameters.
  • Comparative Analysis : Contrast with analogous compounds (e.g., Trimethyltin iodide) to isolate electronic vs. steric effects. Address contradictions in literature by replicating experiments under standardized conditions and validating via multiple characterization methods .

Q. What experimental strategies mitigate thermal decomposition during thermogravimetric analysis (TGA) of this compound?

Methodological Answer: Me₃GeI’s thermal instability (decomposition onset ~100°C) requires:

  • Controlled Atmosphere TGA : Use inert gas flow (argon) to suppress oxidative degradation.
  • Low Heating Rates : ≤5°C/min to resolve decomposition steps.
  • Coupled Techniques : Pair TGA with differential scanning calorimetry (DSC) or evolved gas analysis (EGA) to identify decomposition products. Compare results with computational predictions (e.g., bond dissociation energies) to reconcile discrepancies between experimental and theoretical data .

Q. How can crystallographic data resolve ambiguities in this compound’s solid-state structure?

Methodological Answer:

  • Single-Crystal XRD : Refine unit cell parameters and Ge-I bond lengths (expected ~2.5 Å).
  • Powder XRD Challenges : Overlapping peaks due to low symmetry (common in organometallic halides) require Rietveld refinement or synchrotron radiation for resolution.
  • Comparative Analysis : Cross-validate with spectroscopic data (e.g., Raman) to confirm phase purity. Document space group assignments and thermal parameters rigorously to enable replication .

Data Contradiction and Validation Strategies

Q. How should researchers address discrepancies in reported Ge-I bond lengths or reaction yields for this compound?

Methodological Answer:

  • Systematic Replication : Repeat synthesis and characterization using identical protocols from conflicting studies.
  • Error Analysis : Quantify instrumental uncertainties (e.g., XRD resolution limits) and environmental variables (humidity, oxygen levels).
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers or methodological biases. Publish negative results and detailed procedural logs to enhance transparency .

Methodological Tables

Q. Table 1: Key Characterization Techniques for this compound

TechniqueParameters AnalyzedTypical Values/OutcomesReferences
¹H NMRMethyl group integrationδ 0.8–1.2 ppm (singlet)
Raman SpectroscopyGe-I stretch~200 cm⁻¹
TGA-DSCDecomposition onset~100°C (under argon)

Q. Table 2: Common Contradictions and Resolutions

ContradictionResolution StrategyReferences
Varying Ge-I bond lengths in XRDUse high-flux synchrotron sources
Discrepant reaction yieldsStandardize Grignard reagent preparation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.